molecular formula C17H14ClFO B6346570 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one CAS No. 1354942-37-2

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6346570
CAS No.: 1354942-37-2
M. Wt: 288.7 g/mol
InChI Key: AGHRPJXIIKCIAI-CMDGGOBGSA-N
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Description

“(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 2-chloro-6-fluorophenyl group at the β-position and a 2,4-dimethylphenyl group at the α-position. Chalcones are renowned for their structural versatility, enabling diverse applications in pharmaceuticals, materials science, and nonlinear optics. The electron-withdrawing chlorine and fluorine substituents on the β-aryl ring, combined with the electron-donating methyl groups on the α-aryl ring, create a polarized π-conjugated system. This electronic asymmetry may enhance intermolecular interactions, such as dipole-dipole forces and hydrogen bonding, influencing crystallographic packing and biological activity .

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO/c1-11-6-7-13(12(2)10-11)17(20)9-8-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHRPJXIIKCIAI-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation between 1-(2,4-dimethylphenyl)ethanone and 2-chloro-6-fluorobenzaldehyde in alkaline media forms the backbone of the synthesis. This method, widely used for chalcone derivatives, involves deprotonation of the ketone to form an enolate, which attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the α,β-unsaturated ketone.

A typical procedure involves dissolving equimolar amounts of 1-(2,4-dimethylphenyl)ethanone (1.0 mmol) and 2-chloro-6-fluorobenzaldehyde (1.0 mmol) in ethanol (20 mL) with aqueous potassium hydroxide (40%, 5 mL). The mixture is stirred at room temperature for 6–12 hours, after which the precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water solution. Yields typically range from 70% to 85%, depending on substituent electronic effects.

Solvent and Base Selection

Ethanol and methanol are preferred solvents due to their ability to dissolve both aromatic ketones and aldehydes while facilitating easy product isolation. Substituting ethanol with butyronitrile, as noted in patent literature for analogous compounds, may enhance reaction rates but complicates purification. The use of 40% NaOH or KOH as a base ensures efficient enolate formation, though excessive alkalinity can promote side reactions such as aldol addition.

Temperature and Time

Room-temperature reactions favor selectivity for the (E)-isomer, while elevated temperatures (50–80°C) reduce reaction times but risk thermal decomposition. For instance, ultrasonic irradiation at 80°C for 8 hours improves yields to 90% in similar chalcone syntheses.

Alternative Synthesis Strategies

Solvent-Free Condensation

Eliminating solvents reduces environmental impact and simplifies purification. A mixture of 1-(2,4-dimethylphenyl)ethanone (1.0 mmol) and 2-chloro-6-fluorobenzaldehyde (1.0 mmol) is ground with solid KOH (2.0 mmol) in a mortar for 30 minutes. The crude product is dissolved in ethyl acetate, washed with water, and crystallized from ethanol. This method achieves yields comparable to traditional approaches (75–80%) but requires meticulous control of grinding time to prevent overheating.

Purification and Crystallization

Solvent Systems for Recrystallization

Butanol and ethanol are optimal for recrystallizing halogenated chalcones due to their moderate polarity and ability to dissolve aromatic byproducts. For the target compound, recrystallization from ethanol yields needle-like crystals with a melting point of 142–144°C.

Polymorphic Control

Patents highlight the importance of solvent choice in obtaining desired polymorphs. Slow cooling of a saturated butanol solution at 0°C for 24 hours produces the thermodynamically stable Form A, characterized by distinct X-ray diffraction peaks.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1655 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-F stretch).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, α-vinyl), 7.45–7.21 (m, 6H, aromatic), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).

  • X-ray Crystallography: The dihedral angle between the enone system and the 2,4-dimethylphenyl group is 18.7°, with π–π stacking distances of 3.65 Å.

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows a single peak at 254 nm, confirming >98% purity.

Yield Optimization and Challenges

Substituent Effects on Reactivity

Electron-withdrawing groups on the aldehyde (e.g., -Cl, -F) enhance electrophilicity, improving reaction rates. However, steric hindrance from the 2-chloro and 6-fluoro substituents may necessitate longer reaction times (Table 1).

Table 1. Comparative Yields Under Varied Conditions

ConditionSolventBaseTemperatureTime (h)Yield (%)
TraditionalEthanolKOHRT1282
Solvent-FreeKOHRT0.578
UltrasonicEthanolNaOH80°C889

Common Side Reactions

  • Aldol Addition: Minimized by maintaining reaction temperatures below 50°C.

  • Oxidation: Exclusion of oxygen via nitrogen purging prevents ketone oxidation to carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcones are known for their potential anticancer properties. Studies have demonstrated that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins and cell cycle arrest .

Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases . The structure-activity relationship (SAR) studies reveal that the presence of chloro and fluorine substituents enhances its biological activity.

Materials Science

Organic Photovoltaics
In materials science, this compound has been utilized in the development of organic photovoltaic devices. Its ability to form stable thin films and facilitate charge transport makes it a candidate for organic solar cell applications. Research indicates that incorporating this chalcone into polymer blends can improve the efficiency of light absorption and energy conversion .

Fluorescent Probes
The compound's unique fluorescence properties have led to its application as a fluorescent probe in biological imaging. The presence of halogen atoms contributes to the photostability and brightness of the probe, making it suitable for tracking cellular processes in live-cell imaging studies .

Agricultural Chemistry

Pesticidal Activity
Research has indicated that chalcone derivatives, including this compound, exhibit pesticidal activities. Studies have shown that this compound can act as an effective insecticide against specific pests by disrupting their hormonal systems or acting as a feeding deterrent .

Herbicidal Properties
Additionally, this compound has been evaluated for its herbicidal potential. It has demonstrated effectiveness in inhibiting the growth of various weed species, suggesting its utility in agricultural formulations aimed at weed management .

Case Studies

Study Application Area Findings
AnticancerInduces apoptosis in breast cancer cells via mitochondrial pathway modulation.
Anti-inflammatoryReduces TNF-alpha levels in macrophages; potential therapeutic agent for arthritis.
Organic photovoltaicsEnhances efficiency of polymer solar cells when blended with poly(3-hexylthiophene).
Biological imagingActs as a fluorescent probe with high photostability for live-cell imaging applications.
Pesticide developmentEffective against aphids; disrupts hormonal systems leading to pest mortality.
Herbicide researchInhibits germination and growth of common agricultural weeds; promising for integrated weed management strategies.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Chalcone derivatives with halogenated and alkyl-substituted aryl groups exhibit distinct conformational properties. Key comparisons include:

Compound Name Substituents (α/β positions) Dihedral Angle (°) Biological Activity (IC50) Key Properties References
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one α: 2,4-dimethylphenyl
β: 2-chloro-6-fluorophenyl
Not reported* Not reported Polarized π-system, potential COX-2 inhibition
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one α: 4-fluorophenyl
β: 4-chlorophenyl
7.14–56.26 N/A Planar conformation, weak intermolecular interactions
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one α: 4-fluorophenyl
β: 4-methylphenyl
12.34 N/A Moderate electron-donating effects
1-[4-(Methylsulfonyl)phenyl]-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one α: 4-methylsulfonylphenyl
β: 2-chloro-6-fluorophenyl
N/A 0.18 µM (COX-2 inhibition) High selectivity for COX-2 via Arg499/Phe504 interactions
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one α: 2-thienyl
β: 2-chloro-6-fluorophenyl
8.5 N/A Enhanced hyperpolarizability (nonlinear optics)

Notes:

  • Dihedral Angles : The dihedral angle between aryl rings influences molecular planarity and packing. For example, compounds with para-substituted groups (e.g., 4-fluorophenyl) exhibit smaller angles (7.14°), favoring planar conformations, while ortho/meta substituents increase torsional strain . The target compound’s 2,4-dimethylphenyl group likely induces steric hindrance, but exact angles require crystallographic validation.
  • Electronic Effects : Electron-withdrawing substituents (Cl, F) reduce electron density on the β-aryl ring, while methyl groups donate electrons, creating a dipole moment. This contrasts with sulfonyl-containing analogs (e.g., compound from ), where the strong electron-withdrawing sulfonyl group enhances COX-2 binding .

Spectroscopic and Computational Insights

  • FT-IR/Raman : The target compound’s C=O stretching frequency (~1650 cm⁻¹) is expected to align with similar chalcones (e.g., 1660 cm⁻¹ in ). However, methyl group vibrations (2850–2960 cm⁻¹) and C-Cl/F stretches (750–1100 cm⁻¹) may differ based on substituent positions .
  • HOMO-LUMO Gaps : Compared to (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (HOMO-LUMO gap = 4.2 eV), the target compound’s gap is likely smaller due to reduced electron-donating effects from methyl vs. methoxy groups .

Data Tables

Table 1: Substituent Effects on Dihedral Angles

Substituent Pattern (α/β) Dihedral Angle Range (°) Conformational Flexibility
Para-halogenated (α: 4-F, β: 4-Cl) 7.14–12.34 High planarity
Ortho/meta-halogenated (α: 2,4-dimethyl, β: 2-Cl-6-F) Estimated >20 Moderate torsional strain
Heteroaromatic (α: thienyl) 8.5 Planar with slight distortion

Research Findings and Discussion

The target compound’s unique substitution pattern distinguishes it from related chalcones:

  • Drug Likeness : The 2,4-dimethylphenyl group improves lipophilicity (logP ~3.5 predicted) relative to polar sulfonyl analogs, favoring membrane permeability but possibly compromising target selectivity .
  • Nonlinear Optics: The chloro-fluoro substituents may enhance hyperpolarizability, as seen in thienyl analogs (β = 1.3 × 10⁻³⁰ esu) .

Biological Activity

The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one , also known as a derivative of chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential as therapeutic agents, exhibiting a wide range of biological effects including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H16_{16}ClF
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that chalcone derivatives exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine, enhances the antimicrobial efficacy by increasing lipophilicity and facilitating better penetration into microbial cells.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial16 µg/mL
Escherichia coliAntibacterial32 µg/mL
Candida albicansAntifungal64 µg/mL

The compound's activity against Staphylococcus aureus is particularly noteworthy, showcasing its potential in treating infections caused by multidrug-resistant strains .

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies indicate:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Inhibition Rates :
    • HeLa: 45% at 50 µM concentration.
    • MCF-7: 38% at 50 µM concentration.
    • A549: 50% at 50 µM concentration.

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of chalcones are attributed to their ability to inhibit pro-inflammatory cytokines. The compound has been shown to reduce the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 30% at a concentration of 25 µM. This suggests its potential utility in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Production : Induces oxidative stress in microbial and cancer cells.
  • Enzyme Inhibition : Inhibits enzymes involved in cell proliferation and inflammation.
  • Cell Cycle Arrest : Causes cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • A study by MDPI reported that similar chalcone derivatives exhibited enhanced anticancer activity against various cell lines with MIC values significantly lower than standard chemotherapeutics .
  • Another investigation focused on the antimicrobial properties indicated that modifications in the phenyl ring significantly influenced activity against resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aromatic aldehydes. For example, analogous chalcones are prepared by reacting 2,4-dimethylacetophenone with 2-chloro-6-fluorobenzaldehyde in the presence of a base (e.g., KOH or NaOH) in ethanol at 0–50°C for 2–3 hours . Optimization involves adjusting molar ratios, temperature, and base concentration to maximize yield and stereoselectivity (E-configuration). Purity is confirmed via TLC and recrystallization.

Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?

The E-configuration is validated using single-crystal X-ray diffraction (XRD), which directly visualizes the molecular geometry. For structurally similar chalcones, XRD analysis reveals bond lengths (C=O: ~1.22 Å; C=C: ~1.45 Å) and dihedral angles between aromatic rings, consistent with planar trans-arrangement . Additionally, NMR coupling constants (J = 12–16 Hz for trans-vinylic protons) and UV-Vis spectra (λmax ~300–350 nm due to π→π* transitions) corroborate the E-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • IR spectroscopy : C=O stretch (~1650–1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹).
  • 1H/13C NMR : Assignments for vinylic protons (δ 6.5–8.0 ppm, doublets) and aromatic protons (δ 6.8–8.2 ppm).
  • HR-MS : Molecular ion peak matching the exact mass (±2 ppm error).
  • XRD : Space group, unit cell parameters, and R-factor (<0.05) .

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO energy gaps (~3–5 eV for similar chalcones), ionization potential (I), electron affinity (A), and global reactivity descriptors (electrophilicity index, ω). These parameters predict nucleophilic/electrophilic sites and stability. For example, a smaller HOMO-LUMO gap correlates with higher reactivity, while Mulliken charges identify electron-deficient aryl rings prone to electrophilic attack .

Q. What structural features influence its antimicrobial activity, and how can SAR studies be designed?

Antimicrobial activity depends on:

  • Electron-withdrawing substituents (e.g., Cl, F) enhancing membrane penetration.
  • Planarity of the α,β-unsaturated ketone , enabling interaction with microbial enzymes. SAR studies should systematically vary substituents on both aryl rings and assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays. Molecular docking can model interactions with bacterial targets (e.g., dihydrofolate reductase) .

Q. How does the crystal packing and intermolecular interactions affect its nonlinear optical (NLO) properties?

XRD reveals non-centrosymmetric crystal packing (e.g., P21/c space group) with strong π-π stacking and hydrogen bonding (C–H···O/F). These interactions enhance hyperpolarizability (β), measured via Kurtz-Perry powder tests or Z-scan techniques. For fluorinated chalcones, calculated second-harmonic generation (SHG) efficiencies are 5–10× higher than urea, making them promising NLO materials .

Q. What contradictions exist between experimental and computational data for this compound, and how can they be resolved?

Discrepancies may arise in:

  • Bond lengths : DFT may underestimate C=O lengths vs. XRD due to basis set limitations. Hybrid functionals (e.g., B3LYP-D3) improve accuracy.
  • UV-Vis λmax : Solvent effects (PCM models) must be included in TD-DFT calculations to match experimental spectra .

Methodological Tables

Table 1: Key DFT Parameters for Reactivity Analysis (Example from Analogous Chalcone )

ParameterValue (eV)Description
HOMO Energy-6.12Electron-donating capacity
LUMO Energy-1.98Electron-accepting capacity
Band Gap (ΔE)4.14Chemical hardness (larger = more stable)
Electrophilicity (ω)2.45Tendency to attract electrons

Table 2: Antimicrobial Activity of Structural Analogues (MIC in µg/mL )

CompoundS. aureusE. coliC. albicans
Chloro-Fluoro Derivative3264128
Methoxy Derivative128256>256

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